2-(1H-pyrazol-3-yl)benzoic acid is a compound that combines a pyrazole moiety with a benzoic acid structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications as a ligand in coordination chemistry.
2-(1H-pyrazol-3-yl)benzoic acid can be sourced from chemical suppliers or synthesized in the laboratory. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound can be classified under organic acids due to the presence of the carboxylic acid functional group.
The synthesis of 2-(1H-pyrazol-3-yl)benzoic acid typically involves multi-step organic reactions. Common methods include:
For instance, one approach involves starting from commercially available acetophenones, followed by alkylation and subsequent reactions that yield the desired pyrazole derivative before introducing the benzoic acid moiety .
The molecular formula for 2-(1H-pyrazol-3-yl)benzoic acid is C_10H_8N_2O_2. The structure consists of a benzoic acid group attached to a pyrazole ring at the 3-position.
Key structural features include:
X-ray crystallography studies can provide detailed insights into the molecular conformation and intermolecular interactions .
2-(1H-pyrazol-3-yl)benzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for 2-(1H-pyrazol-3-yl)benzoic acid primarily relates to its role as a ligand in metal complexes or as an active pharmaceutical ingredient. For example, when complexed with metal ions such as copper(II), it can exhibit inhibitory effects on protein tyrosine phosphatases, which are involved in cellular signaling pathways. This inhibition can lead to antiproliferative effects on cancer cells, demonstrating its potential as an anticancer agent .
These properties influence its behavior in biological systems and its utility in various applications .
2-(1H-pyrazol-3-yl)benzoic acid has several notable applications:
Multistep synthetic sequences remain indispensable for constructing complex pyrazole-benzoic acid architectures with tailored substituents. A particularly efficient route to 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid derivatives exemplifies this approach, achieving multigram-scale production without chromatographic purification—a critical advantage for industrial translation. The sequence commences with the condensation of hydrazinobenzoic acid with 3-acetylcoumarin to yield a hydrazone intermediate. Subsequent Vilsmeier-Haack formylation using phosphoryl chloride in dimethylformamide installs the aldehyde functionality, completing the core scaffold in an impressive 90% yield [9]. This aldehyde intermediate serves as a versatile linchpin for downstream derivatization via reductive amination or nucleophilic additions.
Phase-transfer catalysis (PTC) enhances the efficiency of N-alkylation steps within these synthetic pathways. While classical alkylations under basic conditions often suffer from poor regioselectivity and side reactions, PTC employing benzyltriethylammonium chloride enables efficient N-alkylation of pyrazole precursors at the water-organic interface. This methodology facilitates the introduction of sterically demanding groups that would otherwise require protection-deprotection sequences, significantly streamlining the synthesis of asymmetrically substituted pyrazole-benzoic acids. The operational simplicity, ambient temperature conditions, and reduced reaction times associated with PTC make it particularly valuable for generating diverse N-substituted analogs for structure-activity relationship studies [2] [8].
Table 1: Representative Multistep Synthesis of Pyrazole-Benzoic Acid Derivatives
Starting Material | Key Transformation | Intermediate/Product | Yield (%) | Reference |
---|---|---|---|---|
Hydrazinobenzoic acid + 3-Acetylcoumarin | Condensation | Hydrazone derivative | 85 | [9] |
Hydrazone derivative | Vilsmeier-Haack formylation | 4-[4-Formyl-3-(coumarin)pyrazol-1-yl]benzoic acid | 90 | [9] |
Pyrazole-derived aldehydes | Reductive amination (Hantzsch ester) | Pyrazole-derived anilines | 70-92 | [8] |
3-Benzoylpropionic acid | CDI-mediated coupling, hydrazine cyclization | 3,5-Diarylpyrazole hydroxamates | 65-88 | [1] |
Strategic functionalization of the pyrazole-benzoic acid hybrid scaffold unlocks diverse pharmacological profiles by modulating electronic properties, lipophilicity, and hydrogen-bonding capacity. Electrophilic aromatic substitution, palladium-catalyzed cross-couplings, and reductive amination constitute the primary toolbox for these transformations. The benzoic acid moiety provides an ideal handle for esterification or amide formation, enabling prodrug strategies or peptide conjugation, while the pyrazole nitrogen and C4 positions offer additional vectors for diversification [7] [10].
Coumarin-pyrazole hybrids demonstrate the power of scaffold functionalization, where 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid serves as a versatile aldehyde intermediate. Condensation with substituted hydrazines yields hydrazone derivatives exhibiting potent activity against multidrug-resistant Staphylococcus aureus (MIC = 1.56 μg/mL). The antimicrobial potency critically depends on the electronic nature and position of substituents: para-halogenation (chloro, bromo) significantly enhances activity compared to meta-substitution, while strongly electron-withdrawing nitro or cyano groups abolish antibacterial effects. This structure-activity relationship underscores the delicate balance between lipophilicity and electronic effects required for optimal biological activity [9].
Trifluoromethyl functionalization exemplifies another impactful strategy. Introducing -CF₃ groups at the aniline moiety of pyrazole-derived anilines dramatically enhances antibacterial potency against ESKAPE pathogens. Specifically, the 3-trifluoromethyl-4-bromo analog achieves remarkable MIC values as low as 0.5 μg/mL against MRSA strains. The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity (π-hydrophobic parameter = 0.88) enhance membrane penetration while maintaining metabolic stability—advantages particularly valuable in overcoming bacterial resistance mechanisms [8].
Table 2: Impact of Scaffold Functionalization on Biological Activity
Functional Group | Substitution Position | Key Property Modulation | Biological Activity (MIC Range) | Application |
---|---|---|---|---|
Trifluoromethyl (-CF₃) | Aniline para position | ↑ Lipophilicity, metabolic stability | 0.5-2 μg/mL (MRSA) | Antibacterial [8] |
Chloro/Bromo | Pyrazole C5, phenyl para | ↑ Lipophilicity, halogen bonding | 1.56-3.125 μg/mL (S. aureus, A. baumannii) | Antibacterial [9] |
Formyl (-CHO) | Pyrazole C4 | Electrophilic for condensation | N/A (Synthetic intermediate) | Scaffold diversification [9] |
Methoxy (-OCH₃) | Benzoic acid C3 | ↓ Acidity, ↑ electron donation | >32 μg/mL (Reduced activity) | SAR exploration [10] |
The pyrazole ring presents distinct regiochemical challenges due to the differing reactivities of N1, N2, C3, C4, and C5 positions. Achieving precise regiocontrol is paramount for developing potent metalloprotease inhibitors and catalytic complexes. For meprin α inhibition, C5 modifications of 3,5-diphenylpyrazoles demonstrate striking regiochemical dependence: Electron-withdrawing groups at C5 significantly enhance potency, with 4-carboxyphenyl substitution yielding analogs exhibiting sub-nanomolar inhibition (Ki = 0.7 nM). This represents a 166-fold improvement over unsubstituted analogs, highlighting the critical importance of regioselective modification [1].
Pincer-type ligands derived from 2,6-bis(1H-pyrazol-3-yl)pyridines exemplify advanced regiochemical control in coordination chemistry. These ligands undergo stepwise deprotonation, first generating pyrazole-pyrazolato species, then bis(pyrazolato) complexes. The initial deprotonation occurs regioselectively at the N1 position proximal to the pyridine nitrogen, producing unsymmetrical complexes with distinct electronic environments at each coordination site. This controlled deprotonation enables the formation of ruthenium carbonyl complexes that serve as precursors for catalytically active species. The regioselectivity is unequivocally confirmed by NMR spectroscopy, with the persistent NH resonance appearing at δ 10.17 ppm, and crystallography revealing characteristic angular distortions in the deprotonated pyrazolato ring (NαNβC angle = 106.8°) [3].
Regioselective N-alkylation further expands the therapeutic potential of these hybrids. Selective N1 alkylation of unsymmetrical pyrazoles can be achieved through careful manipulation of steric and electronic factors, often employing silver salts to pre-coordinate the more basic nitrogen. This approach enables the synthesis of 3,4-dimethyl-2-(1H-pyrazol-1-yl)benzoic acid derivatives where the steric bulk of the methyl groups directs substitution exclusively to the pyrazole N1 position. The resulting analogs demonstrate altered hydrogen-bonding capacity and enhanced selectivity toward bacterial fatty acid biosynthesis enzymes, validating the strategic importance of regiocontrol [7] [8].
Table 3: Regiochemical Impact on Functional Properties
Modification Site | Chemical Transformation | Key Outcome | Functional Consequence | Reference |
---|---|---|---|---|
Pyrazole C5 | 4-Carboxyphenyl substitution | Ki = 0.7 nM (meprin α) | 166-fold activity enhancement vs. unsubstituted | [1] |
Pyrazole N1 | Deprotonation in Ru complexes | Unsymmetrical pyrazole-pyrazolato species | Altered redox properties, catalytic activity | [3] |
Pyrazole N1 vs. N2 | Silver-assisted alkylation | N1-selective functionalization | Directed inhibition of bacterial FabI | [7] [8] |
Phenyl para position | Halogen substitution (F, Cl, Br) | MIC reduction to 1.56 μg/mL | Enhanced Gram-negative activity | [9] |
Solid-phase synthesis revolutionizes the rapid generation of pyrazole-benzoic acid libraries by enabling combinatorial chemistry approaches. Wang resin-bound benzoic acid derivatives serve as ideal substrates for sequential functionalization. The carboxylic acid is first anchored to the resin via ester linkage, protecting this functionality while allowing modification of the pyrazole nucleus. Subsequent transformations—such as Suzuki-Miyaura couplings, nucleophilic substitutions, or reductive aminations—can be performed on resin-bound intermediates. Final cleavage with trifluoroacetic acid simultaneously liberates the product and removes acid-labile protecting groups, yielding purified analogs ready for screening. This approach facilitates the synthesis of over 79 novel pyrazole-derived anilines in one documented campaign, with minimal purification requirements [8].
High-throughput optimization leverages dihalopyrazinone intermediates for selective, sequential functionalization. 3,5-Dihalo-2(1H)-pyrazinones serve as particularly versatile scaffolds where halogen reactivity differences (typically Cl vs. Br) enable orthogonal functionalization. The C5 chlorine undergoes preferential palladium-catalyzed cross-coupling (Suzuki, Stille) under mild conditions, while the C3 bromine subsequently participates in SNAr reactions with amines or thiols. This sequential functionalization strategy, conducted in 96-well plates with automated liquid handling, rapidly generates structurally diverse libraries. Reaction progress and purity are monitored via inline LC-MS, enabling real-time optimization of coupling parameters for each compound series [5].
Structure-activity relationship (SAR) data from these high-throughput approaches inform computational modeling and machine learning algorithms. For fatty acid biosynthesis inhibitors, systematic variation of aniline substituents revealed that lipophilic, halogen-rich patterns (e.g., 3-trifluoromethyl-4-bromo) confer exceptional potency against MRSA (MIC = 0.5 μg/mL). These findings were corroborated by molecular docking against the enoyl-ACP reductase (FabI) active site, where halogen bonding interactions with Tyr156 and NAD⁺ cofactor stabilization were identified as key determinants of inhibitory activity. The integration of high-throughput synthesis with computational analysis creates a powerful feedback loop for lead optimization cycles, dramatically accelerating the development of clinically relevant candidates [8].
Table 4: High-Throughput Synthesis Platforms for Pyrazole-Benzoic Acid Derivatives
Platform | Core Intermediate | Diversification Reactions | Library Size | Application |
---|---|---|---|---|
Wang resin | Benzoic acid esters | Reductive amination, acylation | 79+ compounds | Anti-Gram-positive agents [8] |
Solution-phase parallel | 3,5-Dihalo-2(1H)-pyrazinones | Suzuki coupling → SNAr | 50+ compounds | Kinase inhibitors [5] |
Automated workflow | Pyrazole-derived aldehydes | Reductive amination (Hantzsch ester) | 27 analogs | Anti-biofilm agents [9] |
CRISPRi-validated | Trifluoromethylphenyl-pyrazoles | Suzuki-Miyaura, Buchwald-Hartwig | 12 prioritized leads | Fatty acid biosynthesis inhibitors [8] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8